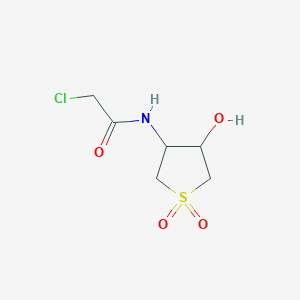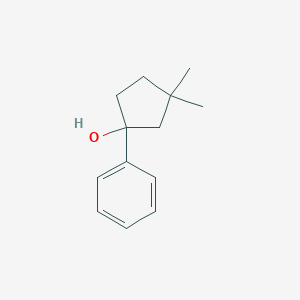
3,3-Dimethyl-1-phenylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-phenylcyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative characterized by a phenyl group and two methyl groups attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-phenylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-Dimethylcyclopentanone with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 3,3-Dimethylcyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process includes:
- Preparation of the Grignard reagent in large quantities.
- Controlled addition to the ketone substrate.
- Efficient work-up procedures to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3,3-Dimethyl-1-phenylcyclopentanone.
Reduction: 3,3-Dimethyl-1-phenylcyclopentane.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-phenylcyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-phenylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylcyclopentanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclopentanol: Lacks the two methyl groups, affecting its steric and electronic characteristics.
3-Phenylcyclopentanol: The position of the phenyl group is different, leading to variations in reactivity and applications.
Uniqueness
3,3-Dimethyl-1-phenylcyclopentan-1-ol is unique due to the presence of both the phenyl and dimethyl groups on the cyclopentane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3,3-dimethyl-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-12(2)8-9-13(14,10-12)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
InChI-Schlüssel |
RMZLAQPRYKURJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)(C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


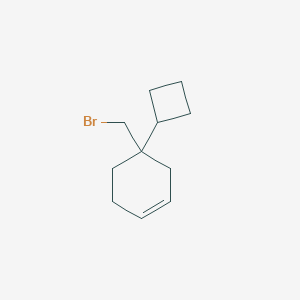
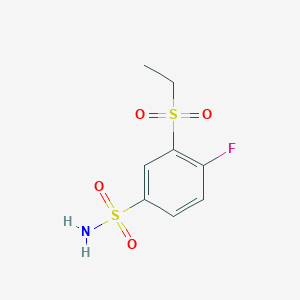
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
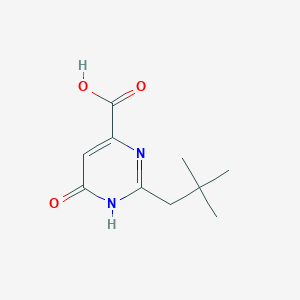
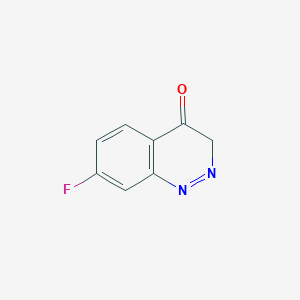
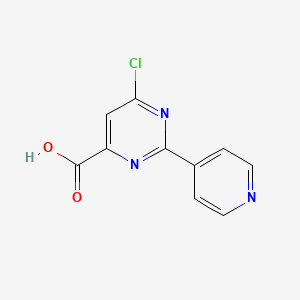
![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
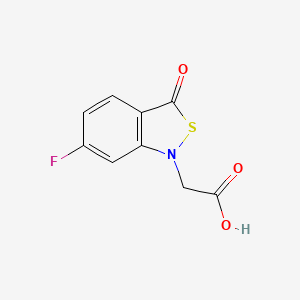
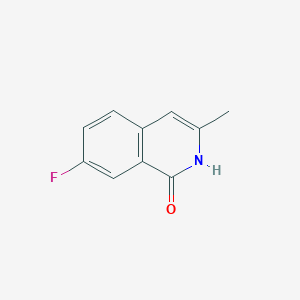
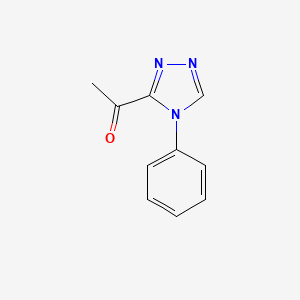
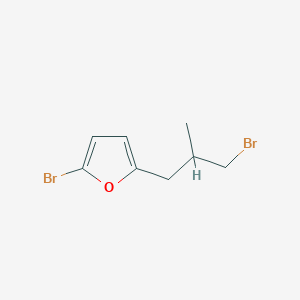
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
